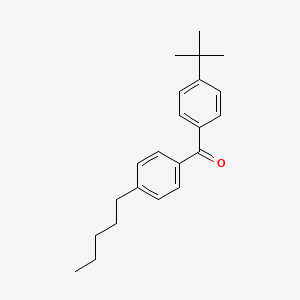

4-tert-Butyl-4'-n-pentylbenzophenone

Description

Significance of Benzophenone (B1666685) Derivatives in Molecular Design and Materials Chemistry

Benzophenone derivatives are of considerable interest due to their versatile properties and applications. The parent compound, benzophenone, is a widely used building block in organic synthesis. wikipedia.org Substituted benzophenones are integral to materials science, serving as UV blockers in plastics and packaging to prevent photo-degradation. wikipedia.org In medicinal chemistry, the benzophenone motif is found in numerous pharmacologically active natural products and synthetic compounds, exhibiting anticancer, antiviral, and anti-inflammatory properties. nih.gov Furthermore, their unique photophysical properties make them useful as probes for studying peptide-protein interactions and as photosensitizers in various chemical reactions. wikipedia.orgnih.gov In the field of electronics, benzophenone derivatives are explored as host materials for phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.com

Contextualizing Alkyl-Substituted Benzophenones in Advanced Chemical Research

The addition of alkyl groups to the phenyl rings of the benzophenone core significantly modifies its physical and chemical properties. Alkyl substituents, such as the tert-butyl and n-pentyl groups in 4-tert-Butyl-4'-n-pentylbenzophenone, are known to influence the molecule's solubility, melting point, and electronic characteristics. Generally, alkyl groups are electron-donating, which can affect the reactivity of the aromatic rings and the properties of the carbonyl group. researchgate.net

The presence of bulky groups like tert-butyl can also introduce steric hindrance, which may alter the conformation of the molecule, specifically the torsion angle between the two phenyl rings. researchgate.net These modifications are not trivial; they are deliberately engineered to fine-tune the compound for specific applications, such as improving solubility in polymer matrices or tuning the electronic properties for better performance in OLEDs. mdpi.comresearchgate.net The study of asymmetrically substituted benzophenones, where different alkyl groups are present on each ring, allows for precise control over the molecule's polarity and packing in the solid state.

Research Trajectories for Tailored Aromatic Ketone Structures

Current research focuses on developing novel aromatic ketones with tailored functionalities. The synthesis of asymmetrically substituted benzophenones is a key area of this research, aiming to create molecules with specific electronic and photophysical properties for advanced applications. Methodologies such as the Friedel-Crafts acylation remain a primary tool for synthesizing these structures, with ongoing research focused on developing greener and more efficient catalytic systems. acs.orgresearchgate.net The goal is to design and synthesize novel benzophenone derivatives that can act as highly efficient photoinitiators, specialized components in electronic materials, or as leads for new therapeutic agents. mdpi.comresearchgate.net The exploration of compounds like 4-tert-Butyl-4'-n-pentylbenzophenone is a logical step in this trajectory, aiming to understand how the interplay of different alkyl substituents can yield new and useful material properties.

Physicochemical and Spectroscopic Profile of 4-tert-Butyl-4'-n-pentylbenzophenone

Proposed Synthesis

A standard and highly effective method for the synthesis of 4-tert-Butyl-4'-n-pentylbenzophenone is the Friedel-Crafts acylation . pearson.comnih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Two primary pathways are feasible:

Pathway A: Acylation of tert-butylbenzene (B1681246) with 4-n-pentylbenzoyl chloride.

Pathway B: Acylation of n-pentylbenzene with 4-tert-butylbenzoyl chloride.

Both routes are expected to yield the desired product. The reaction is typically carried out in an inert solvent, and the choice of pathway may depend on the availability and reactivity of the starting materials.

Predicted Physicochemical Properties

The introduction of a tert-butyl and an n-pentyl group onto the benzophenone core is expected to influence its physical properties significantly. The following table outlines the predicted properties.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₂₂H₂₈O | Based on structural components. |

| Molecular Weight | 308.46 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or viscous oil | Alkyl substitution can lower the melting point compared to benzophenone. |

| Solubility | Soluble in nonpolar organic solvents (e.g., hexane, toluene), insoluble in water. | The two alkyl chains increase the nonpolar character of the molecule. |

| Melting Point | Lower than benzophenone (48.5 °C) and likely a low-melting solid. | Asymmetrical substitution and flexible alkyl chains disrupt crystal packing. |

| Boiling Point | Higher than benzophenone (305.4 °C). | Increased molecular weight leads to stronger van der Waals forces. |

Expected Spectroscopic Data

The structural features of 4-tert-Butyl-4'-n-pentylbenzophenone would give rise to a unique spectroscopic signature.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Signals in the aromatic region (approx. 7.2-7.8 ppm) showing characteristic splitting patterns for 1,4-disubstituted benzene (B151609) rings.- A singlet for the tert-butyl protons (approx. 1.3 ppm).- Signals for the n-pentyl chain: a triplet for the terminal methyl group, and multiplets for the four methylene (B1212753) groups. |

| ¹³C NMR | - A signal for the carbonyl carbon (approx. 196 ppm).- Multiple signals in the aromatic region (approx. 128-157 ppm).- Signals for the quaternary and methyl carbons of the tert-butyl group.- Five distinct signals for the carbons of the n-pentyl chain. |

| Infrared (IR) Spectroscopy | - A strong C=O stretching band characteristic of a diaryl ketone (approx. 1650-1670 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons.- C=C stretching bands for the aromatic rings. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z = 308.46.- Characteristic fragmentation patterns, including loss of alkyl groups and formation of acylium ions. |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O/c1-5-6-7-8-17-9-11-18(12-10-17)21(23)19-13-15-20(16-14-19)22(2,3)4/h9-16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIRDNNCGVINKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Tert Butyl 4 N Pentylbenzophenone and Analogues

Strategies for Benzophenone (B1666685) Core Formation via Acylation and Coupling Reactions

Friedel-Crafts Acylation Protocols for Aromatic Ketone Synthesis

The most prevalent method for constructing the benzophenone core is the Friedel-Crafts acylation. nih.govrutgers.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. youtube.comyoutube.com For the synthesis of 4-tert-butyl-4'-n-pentylbenzophenone, two primary pathways are viable:

Acylation of tert-butylbenzene (B1681246) with 4-n-pentylbenzoyl chloride.

Acylation of n-pentylbenzene with 4-tert-butylbenzoyl chloride.

In both cases, a Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) is used to generate a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. youtube.comorgsyn.org

The choice of pathway can influence the reaction's efficiency and the purity of the product. The tert-butyl group is a bulky, electron-donating group that strongly directs incoming electrophiles to the para position due to steric hindrance at the ortho positions. cerritos.edu This makes the acylation of tert-butylbenzene a highly regioselective process, favoring the desired 4,4'-disubstituted product. Conversely, the n-pentyl group is less sterically demanding, potentially leading to a mixture of ortho and para isomers when n-pentylbenzene is the substrate.

Table 1: Representative Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Typical Temperature (°C) | Key Outcome |

|---|---|---|---|---|---|

| tert-Butylbenzene | 4-n-Pentylbenzoyl chloride | AlCl₃ | Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | 0 to 25 | High para-selectivity due to steric hindrance. |

| n-Pentylbenzene | 4-tert-Butylbenzoyl chloride | AlCl₃ | Nitrobenzene (B124822) or 1,2-Dichloroethane | 0 to 25 | Potential for ortho-isomer byproduct formation. |

Alternative Carbonyl Coupling and Cross-Coupling Methodologies

Beyond Friedel-Crafts reactions, other methodologies can be employed to form the benzophenone core. One such approach involves the use of organometallic reagents. For instance, a Grignard reaction between a 4-tert-butylphenylmagnesium halide and 4-n-pentylbenzaldehyde, followed by oxidation of the resulting diaryl carbinol, can yield the target compound. google.com This multi-step route offers precise control over the substitution pattern, as the building blocks are assembled in a directed manner.

Another modern alternative involves transition-metal-catalyzed cross-coupling reactions. While less common for bulk benzophenone synthesis, methods like Suzuki or Stille coupling could theoretically be adapted. This would involve coupling a 4-tert-butylphenylboronic acid (or organostannane) with a 4-n-pentylbenzoyl halide, though such routes are generally more complex and costly than Friedel-Crafts acylation for this specific type of molecule.

Regioselective Introduction of Alkyl Substituents

The successful synthesis of 4-tert-butyl-4'-n-pentylbenzophenone is critically dependent on the correct and selective placement of the tert-butyl and n-pentyl groups on the phenyl rings.

tert-Butyl Group Functionalization Techniques

The introduction of a tert-butyl group onto a benzene (B151609) ring is typically accomplished via Friedel-Crafts alkylation. youtube.com The reaction of benzene with a tert-butylating agent like tert-butyl chloride, tert-butanol, or isobutylene (B52900) in the presence of an acid catalyst (e.g., AlCl₃, H₂SO₄) generates a stable tert-butyl carbocation, which then alkylates the aromatic ring. cerritos.eduwikipedia.org

A key feature of this reaction is that the tert-butyl carbocation does not undergo rearrangement, unlike primary alkyl halides. youtube.com However, a significant challenge is polyalkylation, where the product, being more nucleophilic than the starting material, can react further. youtube.com This can be mitigated by using a large excess of the aromatic substrate.

n-Pentyl Chain Elongation and Derivatization

Direct Friedel-Crafts alkylation to introduce a straight n-pentyl chain is not feasible due to the propensity of the primary n-pentyl carbocation to rearrange into more stable secondary and tertiary carbocations. youtube.com This would result in a mixture of sec-pentyl and tert-pentyl substituted products instead of the desired n-pentyl derivative.

To circumvent this issue, a two-step acylation-reduction sequence is employed:

Friedel-Crafts Acylation: Benzene is acylated with valeroyl chloride (pentanoyl chloride) or valeric anhydride using a Lewis acid catalyst. This reaction forms pentanoylbenzene (valerophenone) without any rearrangement of the acyl group.

Reduction: The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) (CH₂) group. Standard methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com This sequence reliably produces n-pentylbenzene.

Multi-Step Synthetic Pathways and Reaction Optimization Strategies

Combining the aforementioned reactions, a complete and optimized synthetic pathway for 4-tert-butyl-4'-n-pentylbenzophenone can be devised. A common retrosynthetic approach would identify the final Friedel-Crafts acylation as the key bond-forming step, breaking the molecule into two substituted benzene precursors. youtube.comyoutube.com

Proposed Synthetic Pathway:

Synthesis of n-Pentylbenzene:

React benzene with valeroyl chloride in the presence of AlCl₃ to form pentanoylbenzene.

Reduce the pentanoylbenzene using Wolff-Kishner conditions (H₂NNH₂, KOH) to yield n-pentylbenzene.

Synthesis of 4-tert-Butylbenzoyl Chloride:

Alkylate benzene with tert-butyl chloride and AlCl₃ to produce tert-butylbenzene.

Oxidize tert-butylbenzene (e.g., using KMnO₄) to form 4-tert-butylbenzoic acid. The tert-butyl group is resistant to oxidation under these conditions.

React the 4-tert-butylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) to obtain 4-tert-butylbenzoyl chloride.

Final Assembly (Friedel-Crafts Acylation):

React n-pentylbenzene with 4-tert-butylbenzoyl chloride in the presence of AlCl₃. The n-pentyl group is an ortho, para-director, and while some ortho-isomer may form, the para-product is generally favored.

Optimization Strategies:

Catalyst Choice: The activity of the Lewis acid catalyst can be tuned. While AlCl₃ is common, milder catalysts like FeCl₃ or zeolites can sometimes offer better selectivity and reduce side reactions.

Solvent Effects: The choice of solvent can impact reaction rates and isomer distribution. Non-polar solvents like carbon disulfide are often used, while polar solvents like nitrobenzene can sometimes alter catalyst activity.

Temperature Control: Friedel-Crafts reactions are often conducted at low temperatures (0-5 °C) to minimize side reactions, including polyalkylation and decomposition. orgsyn.org

Purification: Final purification of the product is typically achieved through recrystallization or column chromatography to separate the desired 4,4'-isomer from any potential ortho,para-byproducts.

Catalytic Systems in Benzophenone and Related Compound Synthesis

The efficient synthesis of benzophenones hinges on the selection of an appropriate catalytic system that can facilitate the formation of the diaryl ketone structure with high yield and selectivity. The choice of catalyst is often dictated by the nature of the starting materials, the desired product, and increasingly, environmental considerations.

Friedel-Crafts Acylation: A Cornerstone in Benzophenone Synthesis

The Friedel-Crafts acylation remains a dominant and versatile method for the preparation of benzophenones. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a catalyst. The synthesis of an unsymmetrical benzophenone like 4-tert-butyl-4'-n-pentylbenzophenone can be envisioned through two primary Friedel-Crafts routes: the acylation of tert-butylbenzene with 4-n-pentylbenzoyl chloride or the acylation of n-pentylbenzene with 4-tert-butylbenzoyl chloride. The regioselectivity of this reaction is a critical aspect, as the incoming acyl group is directed to specific positions on the aromatic ring based on the electronic and steric effects of the existing substituents. For alkylbenzenes, acylation predominantly occurs at the para position, which is sterically less hindered and electronically activated.

Lewis Acid Catalysis:

Traditionally, stoichiometric amounts of Lewis acids, such as aluminum chloride (AlCl₃), have been the catalysts of choice for Friedel-Crafts acylation. AlCl₃ is highly effective in activating the acylating agent, forming a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. Other Lewis acids like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) are also employed. However, the use of stoichiometric amounts of these catalysts leads to the generation of large quantities of hazardous waste, and their moisture sensitivity complicates handling and recovery.

Solid Acid Catalysis: A Greener Approach:

In a move towards more sustainable chemical processes, significant research has been directed towards the use of solid acid catalysts. These heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosivity. Zeolites, with their well-defined pore structures and tunable acidity, have emerged as promising catalysts for Friedel-Crafts acylations. The shape-selectivity of zeolites can also influence the product distribution, favoring the formation of specific isomers. Other solid acids, such as metal oxides, sulfated zirconia, and supported heteropoly acids, have also been investigated for their catalytic activity in benzophenone synthesis.

A study on the acylation of anisole (B1667542) with benzoyl chloride using a fly ash-based HBEA zeolite catalyst demonstrated high conversion of benzoyl chloride (up to 83%) with a high selectivity (93-96%) towards the para-isomer, 4-methoxybenzophenone (B1664615). frontiersin.orgnih.gov This highlights the potential of zeolites in promoting regioselective acylation.

Research Findings on Friedel-Crafts Acylation of Alkylbenzenes:

The table below summarizes findings for the Friedel-Crafts acylation of various alkylbenzenes, which can serve as analogues for the synthesis of 4-tert-butyl-4'-n-pentylbenzophenone.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Observations | Reference |

|---|---|---|---|---|---|---|---|

| Toluene (B28343) | Benzoyl Chloride | PANI/nano-ZnO | Solvent-free | 40 | Good | Demonstrates the use of a nanocomposite catalyst. | khanacademy.org |

| Anisole | Benzoyl Chloride | HBEA Zeolite | None | 120 | up to 83 (conversion) | High para-selectivity (93-96%). | frontiersin.orgnih.gov |

| Ethylbenzene | Benzoyl Chloride | Aluminum Chloride | Not specified | Not specified | 60 | Formation of ortho, meta, and para isomers observed. | stackexchange.com |

| Benzene | Pivaloyl Chloride | Aluminum Chloride | Not specified | Not specified | - | Anomalous reaction leading to tert-butylbenzene via decarbonylation of the acylium ion. | curlyarrows.comguidechem.comorganic-chemistry.org |

Palladium-Catalyzed Carbonylative Cross-Coupling

An alternative and powerful strategy for the synthesis of unsymmetrical diaryl ketones is the palladium-catalyzed carbonylative cross-coupling reaction. This methodology typically involves the reaction of an aryl halide or triflate with an organometallic reagent in the presence of a palladium catalyst and a source of carbon monoxide. For the synthesis of 4-tert-butyl-4'-n-pentylbenzophenone, this could involve the coupling of a 4-tert-butyl-substituted aryl halide with an n-pentyl-substituted organoboron or organozinc reagent, or vice-versa, under a carbon monoxide atmosphere.

The key advantage of this method is the ability to construct the benzophenone core by forming two new carbon-carbon bonds and one carbon-oxygen bond in a single step, offering high atom economy. A variety of palladium catalysts and ligands have been developed to optimize the efficiency and scope of these reactions.

One notable example is the carbonylative Suzuki-Miyaura coupling, which utilizes readily available and stable boronic acids as the organometallic partner. While specific examples for the synthesis of 4-tert-butyl-4'-n-pentylbenzophenone are scarce, the general applicability of this method for a wide range of substituted benzophenones is well-established.

The following table provides a conceptual overview of how palladium-catalyzed carbonylative coupling could be applied to the synthesis of the target molecule and its analogues.

| Aryl Halide/Triflate | Organometallic Reagent | Catalyst System | CO Source | Potential Product | Key Features | Reference |

|---|---|---|---|---|---|---|

| 4-tert-Butyl-iodobenzene | n-Pentylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | CO gas | 4-tert-Butyl-4'-n-pentylbenzophenone | High functional group tolerance. | Conceptual |

| 4-n-Pentyl-iodobenzene | 4-tert-Butylphenylboronic acid | Pd Catalyst + Ligand + Base | CO gas or CO precursor | 4-tert-Butyl-4'-n-pentylbenzophenone | Versatile for a range of substituents. | Conceptual |

| Aryl Bromides | Terminal Alkynes | Pd(OAc)₂/DPEPhos | tert-Butyl isocyanide | Alkynyl Ketones (intermediate to benzophenones) | Avoids the use of toxic CO gas. |

Advanced Spectroscopic and Structural Characterization of Substituted Benzophenones

Vibrational Spectroscopy for Functional Group Identification and Conformational AnalysisVibrational spectroscopy is used to identify the functional groups present in a molecule.

Raman SpectroscopyRaman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the molecule, particularly the aromatic ring breathing modes, would be expected to give strong signals. The carbonyl stretch would also be visible, although typically weaker than in the FTIR spectrum.

Until the experimental data for 4-tert-Butyl-4'-n-pentylbenzophenone becomes available in published literature or spectral databases, a detailed analysis as requested in the article outline remains speculative.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical tool for confirming the molecular weight of a compound and elucidating its structure through analysis of its fragmentation patterns. For 4-tert-Butyl-4'-n-pentylbenzophenone (C₂₂H₂₈O), the calculated molecular weight is 308.46 g/mol . Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) with a corresponding mass-to-charge ratio (m/z) of 308.

The fragmentation of this molecular ion is dictated by the stability of the resulting carbocations and neutral radicals, with cleavages typically occurring at the weakest bonds or leading to highly stable, resonance-stabilized fragments. The primary fragmentation pathways for aromatic ketones involve cleavage at the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). libretexts.org

Predicted Fragmentation Pathways:

α-Cleavage adjacent to the n-pentyl substituted ring: This cleavage would result in the loss of the n-pentyl group as a radical (•C₅H₁₁) and the formation of a stable 4-tert-butylbenzoyl cation.

α-Cleavage adjacent to the tert-butyl substituted ring: This pathway leads to the formation of the benzoyl cation and a 4-tert-butylphenyl radical.

McLafferty Rearrangement: This rearrangement is possible due to the n-pentyl chain, which has a γ-hydrogen available for transfer to the carbonyl oxygen, followed by β-cleavage. This would result in the elimination of a neutral alkene (propene, C₃H₆) and the formation of a radical cation.

Cleavage of the tert-butyl group: A characteristic fragmentation for tert-butyl substituted aromatics is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, followed by further rearrangements. researchgate.net This is often observed as a prominent [M-15]⁺ peak.

Fragmentation of the n-pentyl chain: The straight pentyl chain can undergo fragmentation, leading to the loss of successive alkyl radicals and producing a series of peaks separated by 14 mass units (CH₂). libretexts.org

Analysis of the mass spectrum of the closely related compound, 4-tert-butylbenzophenone, shows a strong peak for the [M-15]⁺ fragment, corresponding to the loss of a methyl group from the tert-butyl substituent, forming a stable ion at m/z 223. nist.govnih.gov Another significant fragment is observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺. nih.gov These observed fragmentations support the predicted pathways for 4-tert-Butyl-4'-n-pentylbenzophenone.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 308 | [C₂₂H₂₈O]⁺• | Molecular Ion (M⁺•) |

| 293 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 251 | [M - C₄H₉]⁺ | Loss of a butyl radical from the n-pentyl group |

| 237 | [M - C₅H₁₁]⁺ | α-Cleavage, loss of the n-pentyl radical |

| 161 | [tBu-C₆H₄-CO]⁺ | α-Cleavage, 4-tert-butylbenzoyl cation |

| 105 | [C₆H₅-CO]⁺ | α-Cleavage, benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. Benzophenone (B1666685) and its derivatives typically exhibit two main absorption bands in the UV region. scialert.net These correspond to the π → π* (pi to pi-star) and n → π* (n to pi-star) electronic transitions. libretexts.org

The π → π* transition is a high-energy, high-intensity absorption (large molar absorptivity, ε) typically occurring at shorter wavelengths (around 250 nm for benzophenone). scialert.net This transition involves the excitation of an electron from a bonding π-orbital, delocalized across the aromatic rings and the carbonyl group, to an antibonding π-orbital. The n → π transition is a lower-energy, lower-intensity absorption (small ε) at longer wavelengths (around 330-350 nm for benzophenone), involving the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π*-orbital. libretexts.orgcapes.gov.br

For 4-tert-Butyl-4'-n-pentylbenzophenone, the alkyl substituents (tert-butyl and n-pentyl) are expected to act as weak electron-donating groups, causing a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzophenone. scialert.net The solvent environment also influences the absorption maxima; polar solvents can stabilize the ground state of the n-orbital through hydrogen bonding, leading to a blue shift (hypsochromic shift) of the n → π* transition. nih.gov

The photophysical properties are largely governed by these electronic states. Following absorption of UV radiation and excitation to a singlet state (S₁), benzophenones are known for their highly efficient intersystem crossing (ISC) to the triplet state (T₁). rsc.org This property is central to their use as photosensitizers. The presence of alkyl groups on the phenyl rings is unlikely to significantly alter this fundamental photophysical pathway.

| Transition | Approximate λmax (nm) | Relative Intensity (ε) | Description |

|---|---|---|---|

| π → π | ~250 - 265 | High | Excitation of a delocalized π electron to an antibonding π orbital. |

| n → π | ~330 - 350 | Low | Excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π orbital. |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to the compound)

As of this writing, a specific crystal structure for 4-tert-Butyl-4'-n-pentylbenzophenone has not been deposited in public crystallographic databases. However, the solid-state architecture can be inferred from the known structures of benzophenone and its other substituted derivatives. nih.gov

Benzophenone itself is not planar in the solid state. The steric hindrance between the ortho-hydrogens on the two phenyl rings forces them to twist out of the plane of the central carbonyl group. nih.govresearchgate.net The dihedral angles between the two phenyl rings in unsubstituted benzophenone are typically reported to be around 50-60 degrees. nih.gov This twisted conformation is a key structural feature.

Photophysical and Photochemical Investigations of 4 Tert Butyl 4 N Pentylbenzophenone

Electronic Structure and Excited State Dynamics

The photophysical behavior of 4-tert-Butyl-4'-n-pentylbenzophenone is governed by the nature of its low-lying electronic excited states. As with other benzophenone (B1666685) derivatives, the absorption of ultraviolet light promotes the molecule from its ground state (S₀) to an excited singlet state (S₁).

Singlet and Triplet State Characterization in Aromatic Ketones

Aromatic ketones like benzophenone possess two important low-lying excited singlet states: one of n,π* character and another of π,π* character. The n,π* state arises from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The π,π* state results from the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

The relative energies of these states are crucial in determining the subsequent photochemical pathways. In benzophenone, the lowest energy singlet excited state (S₁) is typically of n,π* character. This state is characterized by a relatively low extinction coefficient and a significant charge transfer character, with electron density shifted from the oxygen towards the phenyl rings. The presence of alkyl substituents, such as the tert-butyl and n-pentyl groups in 4-tert-Butyl-4'-n-pentylbenzophenone, is expected to have a modest influence on the energies of these states. Electron-donating alkyl groups can slightly raise the energy of the n,π* state and lower the energy of the π,π* state. However, for most non-conjugated benzophenone derivatives, the S₁ state retains its n,π* character.

Following excitation to the S₁ state, benzophenones are known to undergo highly efficient intersystem crossing (ISC) to the triplet manifold. The lowest triplet state (T₁) in benzophenone is also of n,π* character and is nearly isoenergetic with the S₁ state, which facilitates this rapid transition.

| State | Typical Energy Range (kcal/mol) for Benzophenone | Expected Influence of Alkyl Substituents |

| S₁ (n,π) | 72-74 | Slight increase in energy |

| T₁ (n,π) | 69-71 | Slight increase in energy |

| T₂ (π,π*) | 75-78 | Slight decrease in energy |

Intersystem Crossing Efficiency and Mechanisms

A hallmark of benzophenone photophysics is its near-unity quantum yield for intersystem crossing from the S₁ to the T₁ state. This high efficiency is a consequence of several factors, including a small energy gap between the S₁(n,π) and T₁(n,π) states and significant spin-orbit coupling, which facilitates the formally spin-forbidden transition.

The mechanism of intersystem crossing in benzophenones has been a subject of detailed study. While direct S₁(n,π) to T₁(n,π) crossing is possible, an alternative pathway involving a higher-lying triplet state of π,π* character (T₂) is also considered. The proximity of the T₂(π,π) state to the S₁(n,π) state can enhance the rate of intersystem crossing. The alkyl substituents in 4-tert-Butyl-4'-n-pentylbenzophenone are not expected to significantly alter this high intersystem crossing efficiency. The fundamental electronic structure that favors rapid ISC remains intact.

Photoreactivity and Mechanistic Pathways

The triplet state of 4-tert-Butyl-4'-n-pentylbenzophenone is the primary precursor to its photochemical reactions. The n,π* character of the T₁ state imparts radical-like reactivity to the carbonyl oxygen, making it highly susceptible to hydrogen abstraction reactions.

Photoenolization and Type II Photoreactions of Benzophenone Derivatives

For benzophenone derivatives bearing alkyl chains with accessible γ-hydrogens, intramolecular hydrogen abstraction, known as the Norrish Type II reaction, is a prominent photochemical pathway. wikipedia.org In the case of 4-tert-Butyl-4'-n-pentylbenzophenone, the n-pentyl group provides such abstractable hydrogens at the γ-position.

Upon excitation to the triplet state, the carbonyl oxygen can abstract a hydrogen atom from the γ-carbon of the n-pentyl chain, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two primary reactions:

Cyclization: Intramolecular combination of the radical centers to form a cyclobutanol (B46151) derivative.

Cleavage (β-scission): Fragmentation of the bond between the α- and β-carbons to yield an enol of a smaller ketone and an alkene. wikipedia.org The enol will then tautomerize to the more stable ketone.

Photoenolization, the formation of a photoenol, is a related process where a hydrogen atom is abstracted from a position ortho to the carbonyl group on the phenyl ring. However, in 4-tert-Butyl-4'-n-pentylbenzophenone, the primary intramolecular photoreaction is expected to be the Type II process due to the presence of the flexible n-pentyl chain.

Radical Intermediates and Reaction Pathways in Photochemical Processes

The primary radical intermediate in the photoreactions of 4-tert-Butyl-4'-n-pentylbenzophenone is the 1,4-biradical formed via the intramolecular γ-hydrogen abstraction in the Norrish Type II reaction.

In the presence of an external hydrogen donor, intermolecular hydrogen abstraction can also occur. The triplet benzophenone can abstract a hydrogen atom from a suitable substrate to form a ketyl radical. This process is fundamental to the use of benzophenones as photoinitiators for polymerization. The reactivity of the triplet state in these abstraction reactions is influenced by the substituents on the phenyl rings. Electron-donating groups can slightly decrease the rate of hydrogen abstraction.

The general scheme for intermolecular photoreduction involves the formation of a ketyl radical and a substrate radical. The subsequent reactions of these radicals, such as dimerization or further reaction with other molecules, determine the final products.

| Radical Intermediate | Formation Pathway | Subsequent Reactions |

| 1,4-Biradical | Intramolecular γ-hydrogen abstraction (Norrish Type II) | Cyclization (to cyclobutanol), Cleavage (to enol and alkene) |

| Ketyl Radical | Intermolecular hydrogen abstraction from a donor molecule | Dimerization (to form a pinacol), Reaction with other radicals |

Influence of Solvent Polarity and Sensitizers on Photoreactivity

The photochemical behavior of benzophenone derivatives can be significantly influenced by the solvent environment. Solvent polarity can affect the relative energies of the n,π* and π,π* triplet states. In polar solvents, the π,π* state is generally stabilized to a greater extent than the n,π* state. If this stabilization is significant enough to cause the π,π* state to become the lowest triplet state, the photoreactivity can be altered. A T₁(π,π) state is generally less reactive in hydrogen abstraction reactions compared to a T₁(n,π) state.

For 4-tert-Butyl-4'-n-pentylbenzophenone, it is anticipated that in non-polar and moderately polar solvents, the T₁ state will retain its n,π* character, and thus its hydrogen abstraction reactivity. In highly polar or protic solvents, the potential for a state inversion should be considered, which could lead to a decrease in the efficiency of the Type II reaction and intermolecular hydrogen abstraction.

Sensitizers can also play a crucial role in the photochemistry of benzophenones. In photosensitization, a sensitizer (B1316253) molecule absorbs light and then transfers its excitation energy to the benzophenone, promoting it to its triplet state. This can be a useful technique to populate the triplet state of the benzophenone under conditions where direct excitation is inefficient or undesirable. Conversely, the triplet state of 4-tert-Butyl-4'-n-pentylbenzophenone can act as a sensitizer, transferring its energy to another molecule with a lower triplet energy.

Photochemical Stability and Degradation Processes

Comprehensive searches of scientific literature and databases did not yield specific information regarding the photochemical stability and degradation processes of 4-tert-Butyl-4'-n-pentylbenzophenone. While research is available for other substituted benzophenones and related compounds, data on the photostability, degradation pathways, quantum yields, and influencing factors for this particular molecule are not present in the reviewed public domain literature.

Therefore, the detailed research findings, including data on degradation kinetics, identification of photoproducts, and the effects of environmental variables such as solvent and oxygen, could not be provided for 4-tert-Butyl-4'-n-pentylbenzophenone.

Liquid Crystalline Behavior and Electro Optical Properties

Molecular Alignment and Ordering in Liquid Crystal Phases

No studies were found that detail the molecular alignment or ordering parameters of 4-tert-Butyl-4'-n-pentylbenzophenone in any liquid crystal phase.

Dielectric Anisotropy (Δε) and Electro-Optic Response Mechanisms

Information regarding the dielectric anisotropy or electro-optic response of this specific compound is not available.

Rotational Viscosity and Dynamic Response Time in Liquid Crystal Cells

There are no accessible measurements or theoretical calculations for the rotational viscosity or dynamic response time of this compound.

Doping Effects of Substituted Benzophenones on Liquid Crystal Host Systems

While the effects of other dopants on liquid crystal systems are widely studied, no research specifically detailing the use of 4-tert-Butyl-4'-n-pentylbenzophenone as a dopant and its subsequent effects on a host system could be located.

Due to the absence of specific research on the liquid crystalline properties of 4-tert-Butyl-4'-n-pentylbenzophenone, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure.

Theoretical and Computational Studies of 4 Tert Butyl 4 N Pentylbenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of organic molecules. By approximating the electron density of a system, DFT allows for the calculation of various molecular properties, providing valuable insights into their behavior.

Ground State Geometries and Conformational Energetics

The ground state geometry of benzophenone (B1666685) and its derivatives is characterized by a non-planar conformation, arising from a balance between conjugative effects that favor planarity and steric hindrance between the ortho-hydrogens of the two phenyl rings. nih.gov The phenyl rings are twisted out of the plane of the carbonyl group, and the extent of this twist is influenced by the nature and position of the substituents. nih.gov

Conformational analysis of similar molecules, like 4-(tert-butyl)-4'-methoxy-1,1'-biphenyl, has been performed using DFT and Hartree-Fock methods, indicating that slight variations in bond lengths and angles can occur, sometimes due to positional disorder in flexible groups like the tert-butyl group. rasayanjournal.co.in

Table 1: Representative Ground State Geometrical Parameters for Substituted Benzophenones (Illustrative)

| Compound | Phenyl Ring 1 Twist Angle (°) | Phenyl Ring 2 Twist Angle (°) | C=O Bond Length (Å) |

| Benzophenone (orthorhombic) | 54 | 54 | ~1.22 |

| 4,4'-bis(diethylamino)benzophenone | 49.83 | 49.83 | Not Reported |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 37.85 | 37.85 | Not Reported |

Note: Data is for illustrative purposes and is not specific to 4-tert-Butyl-4'-n-pentylbenzophenone.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. nih.gov

In benzophenone derivatives, the HOMO is typically a π-orbital delocalized over the phenyl rings, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. scialert.net The presence of electron-donating alkyl groups, such as tert-butyl and n-pentyl, at the para positions is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted benzophenone. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

A DFT study on 4-(tert-butyl)-4'-nitro-1,1'-biphenyl, a molecule with a similar substitution pattern, revealed a HOMO-LUMO energy gap of 3.97 eV, indicating a soft and highly reactive molecule. eurjchem.com While the nitro group is an electron-withdrawing group, this study highlights the influence of the tert-butyl group on the electronic structure. For 4-tert-Butyl-4'-n-pentylbenzophenone, both substituents are electron-donating, which would likely lead to a relatively small HOMO-LUMO gap.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| 4-(tert-Butyl)-4'-nitro-1,1'-biphenyl | Not specified | Not specified | 3.97 |

| p-Nitroaniline | Not specified | Not specified | 3.8907 |

| p-Isopropylaniline | Not specified | Not specified | 5.2968 |

Note: Data is for illustrative purposes and is not specific to 4-tert-Butyl-4'-n-pentylbenzophenone. nih.goveurjchem.comthaiscience.info

Excited State Calculations and Photophysical Property Prediction

Computational methods are invaluable for predicting the photophysical properties of molecules, such as their absorption and emission characteristics. Time-dependent DFT (TD-DFT) is a commonly employed method for calculating excited state energies and oscillator strengths.

The photophysical properties of benzophenone derivatives are of significant interest due to their applications as photosensitizers and in sunscreens. nih.gov The absorption spectra of benzophenones are influenced by solvent polarity and specific solute-solvent interactions. nih.gov The introduction of alkyl substituents can affect the energies of the excited states and, consequently, the absorption and emission wavelengths.

A study on 4-(4-methylphenylthio)benzophenone (B138115) using TD-DFT showed that the UV/Visible spectra exhibit absorption toward higher wavelengths due to extended π-electron delocalization. chemrxiv.org It was also noted that in an aqueous medium, the absorption spectra showed a high-intensity peak with a longer wavelength shift compared to the gas-phase spectra. chemrxiv.org For 4-tert-Butyl-4'-n-pentylbenzophenone, the alkyl groups are expected to cause a slight red-shift in the absorption spectrum compared to unsubstituted benzophenone.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a computational microscope to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. This technique is particularly useful for understanding the behavior of molecules in condensed phases, such as liquids and liquid crystals.

While specific MD simulations for 4-tert-Butyl-4'-n-pentylbenzophenone were not found, studies on similar systems provide valuable insights. For instance, MD simulations have been conducted on 4-cyano-4'-n-alkylbiphenyls (nCBs), which are common liquid crystal molecules, to study the nematic-isotropic phase transition. arxiv.org These simulations help in understanding how molecular structure and intermolecular interactions govern the formation of liquid crystalline phases. Given that benzophenone derivatives with long alkyl chains can exhibit liquid crystalline properties, MD simulations would be a suitable method to investigate the dynamic behavior of 4-tert-Butyl-4'-n-pentylbenzophenone in its various phases.

A study on benzophenone linked to a nucleoside in water and methanol (B129727) using MD simulations revealed that the solvent significantly influences the conformational distribution, which in turn gates the charge transfer processes. nih.gov This highlights the importance of the environment in dictating the dynamic behavior and reactivity of such molecules.

Investigation of Intermolecular Interactions and Packing Effects in Mesophases

The formation of liquid crystalline phases, or mesophases, is governed by a delicate balance of intermolecular interactions, including dispersion, electrostatic, and steric forces. Computational methods can be employed to calculate these interaction energies and understand the packing of molecules in these ordered phases.

Computational studies on para-butyl-p'-cyano-biphenyl (4CB) have used ab initio methods to calculate stacking, in-plane, and terminal interaction energies to explain its liquid crystalline behavior. scirp.orgresearchgate.net These calculations show that the relative orientation and separation of molecules significantly affect the interaction energy, which in turn determines the stability of the mesophase. Similar computational approaches could be applied to 4-tert-Butyl-4'-n-pentylbenzophenone to understand how the tert-butyl and n-pentyl groups influence its intermolecular interactions and mesophase behavior.

Mechanistic Pathways Elucidation through Computational Chemistry

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including photochemical reactions. For benzophenone and its derivatives, photochemical reactions are of particular interest.

The photochemistry of benzophenones often involves the formation of an excited triplet state (n, π*), which can then undergo various reactions, such as hydrogen abstraction or isomerization. nih.gov A study on p-cyclopropylbenzophenone showed that it fails to undergo photoreduction and instead undergoes cis-trans isomerization upon irradiation, with a proposed mechanism involving the fragmentation of the cyclopropane (B1198618) bond from the triplet state. nih.gov

Computational studies on avobenzone (B1665848) derivatives, which share a diketone structural motif with benzophenone, have utilized DFT to investigate photochemical reaction mechanisms. researchgate.net These studies revealed that alkylated derivatives can undergo efficient intersystem crossing to the triplet state, leading to Norrish type II reactions. researchgate.net For 4-tert-Butyl-4'-n-pentylbenzophenone, computational elucidation of its photochemical pathways would likely involve mapping the potential energy surfaces of its excited states to identify the most favorable reaction channels.

Based on a comprehensive search for the chemical compound “4-tert-Butyl-4'-n-pentylbenzophenone,” it has been determined that there is no publicly available scientific literature or data corresponding to its applications in the fields specified in the provided outline. Extensive searches for this specific compound in relation to Organic Light-Emitting Diode (OLED) materials, photonics, photoinitiator systems, and stimuli-responsive materials have yielded no relevant results.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information while adhering to the strict constraint of focusing solely on “4-tert-Butyl-4'-n-pentylbenzophenone.” The absence of research findings, data tables, or any discussion in the accessible scientific domain prevents the creation of content for the specified sections and subsections.

Structure Property Relationships and Molecular Design Principles for Substituted Benzophenones

Impact of the tert-Butyl Group on Molecular Geometry, Rigidity, and Electronic Properties

The tert-butyl group, C(CH₃)₃, is a sterically bulky substituent that exerts profound effects on the molecule's conformation and electronic nature. chemrxiv.orgresearchgate.net Its primary influence stems from its significant volume, which introduces steric hindrance that can restrict rotation and enforce specific geometries. wikipedia.orgnumberanalytics.com

Electronic Properties: Electronically, the tert-butyl group is generally considered to be a weak electron-donating group. nih.gov This donation occurs primarily through an inductive effect (sigma-bond polarization) and, to a lesser extent, through carbon-carbon hyperconjugation. stackexchange.com The flow of electron density from the sp³-hybridized carbons of the tert-butyl group to the sp²-hybridized carbon of the aromatic ring slightly increases the electron density of the substituted phenyl ring. nih.govstackexchange.com This electron-donating nature can influence the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). Specifically, it tends to raise the energy of the HOMO, which can impact the molecule's ionization potential and its behavior in charge-transfer processes. nih.gov The modification of the electronic landscape of the benzophenone (B1666685) core is fundamental to tuning its photophysical and electro-optical properties.

Table 1: Predicted Effects of the tert-Butyl Substituent on Benzophenone Properties This table is illustrative and based on established principles of physical organic chemistry.

| Property | Unsubstituted Benzophenone (Reference) | Expected Impact of 4-tert-Butyl Group | Rationale |

|---|---|---|---|

| Molecular Geometry | Phenyl rings twisted ~56° | Minor increase in dihedral angle of substituted ring | Increased steric hindrance |

| Crystal Packing | Efficient π-π stacking possible | Disrupted π-π stacking | Steric bulk prevents close approach of molecules nih.gov |

| Solubility | Moderate | Increased | Disruption of crystal lattice forces |

| HOMO Energy Level | Baseline | Increased (destabilized) | Electron-donating inductive/hyperconjugative effect stackexchange.comnih.gov |

| Reactivity | Baseline | Ortho-para directing in electrophilic substitution stackexchange.com | Electron-donating character stabilizes intermediates |

Role of the n-Pentyl Chain in Promoting Liquid Crystalline Behavior and Intermolecular Interactions

While the tert-butyl group primarily influences local geometry and electronics, the n-pentyl chain (–CH₂(CH₂)₃CH₃) plays a crucial role in dictating the macroscopic self-assembly and phase behavior of the molecule, particularly its tendency to form liquid crystalline (LC) phases. libretexts.orgtandfonline.com

Liquid Crystalline Behavior: Liquid crystals are states of matter intermediate between the crystalline solid and the isotropic liquid, possessing a degree of molecular order. libretexts.org For a molecule to exhibit liquid crystallinity (mesomorphism), it typically requires a rigid core and a flexible terminal group, creating an anisotropic (rod-like or disc-like) molecular shape. tandfonline.com In 4-tert-Butyl-4'-n-pentylbenzophenone, the benzophenone core provides the necessary rigidity. The attached n-pentyl chain imparts the required flexibility and extends the molecular aspect ratio, enhancing its rod-like character.

The length and flexibility of the alkyl chain are critical determinants of the type and stability of the mesophase. mdpi.com Longer chains generally promote more ordered smectic phases over nematic phases due to stronger van der Waals interactions and a tendency towards micro-segregation of the flexible chains and rigid cores. beilstein-journals.org The n-pentyl chain, being of intermediate length, can promote nematic or lower-temperature smectic phases. Its flexibility allows the molecules to align along a common director axis (a hallmark of the nematic phase) while maintaining fluidity. researchgate.net

Intermolecular Interactions: The n-pentyl chain primarily engages in van der Waals interactions with the chains of neighboring molecules. researchgate.net These collective, albeit weak, interactions are crucial for the stabilization of the liquid crystalline state. tcichemicals.com In a potential smectic phase, these interactions would drive the segregation of molecules into layers, with the flexible pentyl chains forming interdigitated or non-interdigitated aliphatic sublayers between the aromatic core sublayers. The length of the alkyl chain directly influences the spacing of these layers. rsc.org The conformational freedom of the pentyl chain also contributes to the entropy of the system, which is a key factor in the thermodynamics of phase transitions between crystalline, liquid crystalline, and isotropic states. mdpi.com

Table 2: Influence of n-Alkyl Chain Length on Liquid Crystal Phase Behavior This table presents general trends observed for calamitic (rod-like) liquid crystals.

| Alkyl Chain Length | Predominant LC Phase | Transition Temperatures | Rationale |

|---|---|---|---|

| Short (e.g., C1-C4) | Nematic or no mesophase | Generally lower | Insufficient anisotropic interaction to stabilize smectic layers |

| Intermediate (e.g., C5-C8) | Nematic, Smectic A, Smectic C | Intermediate | Balance between anisotropy and chain flexibility mdpi.com |

| Long (e.g., >C8) | Smectic phases (SmA, SmC, etc.) | Generally higher clearing points, often complex polymorphism | Strong van der Waals forces and micro-segregation favor layered structures beilstein-journals.org |

Synergistic Effects of Both Substituents on Photophysical and Electro-Optical Performance

The combined presence of the tert-butyl and n-pentyl groups gives rise to properties that are a result of their synergistic interplay, influencing the molecule's photophysical and electro-optical behavior in ways that neither substituent could achieve alone.

Photophysical Performance: The benzophenone core is a classic phosphor, known for its efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). mdpi.comresearchgate.net This property is central to its use as a photoinitiator and in materials for OLEDs. The substituents modulate these intrinsic properties.

Electronic Perturbation: The electron-donating tert-butyl group can cause a slight red-shift (to longer wavelengths) in the absorption bands of the benzophenone core by raising the HOMO energy level. researchgate.net This alters the energy gap and can affect the rates of both radiative (fluorescence, phosphorescence) and non-radiative decay.

Solid-State Effects: In the condensed phase (solid or LC), the interplay between the two substituents becomes critical. The bulky tert-butyl group inhibits dense π-π stacking, which can reduce concentration quenching and potentially lead to higher solid-state emission quantum yields. nih.gov Simultaneously, the n-pentyl chain facilitates self-assembly into ordered liquid crystalline domains. mdpi.com This ordered environment can lead to unique photophysical phenomena, such as polarized emission and altered excited-state lifetimes, compared to an amorphous or solution state. The specific packing arrangement dictated by the n-pentyl chains could influence the formation of excimers or other aggregates with distinct spectral signatures.

The most significant contribution of the substituents to electro-optical performance would be in a poled material. To achieve a macroscopic electro-optic effect, the molecules must be aligned in a non-centrosymmetric fashion, typically by applying a strong electric field while the material is heated above its glass transition temperature. The n-pentyl chain, by promoting liquid crystallinity, provides a medium where molecules are already partially aligned and highly mobile, facilitating the poling process. The bulky tert-butyl group can help lock in this alignment by hindering relaxation and crystallization once the material is cooled.

Rational Design Strategies for Optimizing Performance in Specific Material Applications

The structure of 4-tert-Butyl-4'-n-pentylbenzophenone can be systematically modified to optimize its properties for targeted applications, such as liquid crystal displays, organic electronics, or optical sensors. cityu.edu.hkresearchgate.net

For Liquid Crystal Applications:

Tuning Phase Behavior: The type and temperature range of the liquid crystal phase can be precisely controlled by altering the length of the n-alkyl chain. Replacing the n-pentyl group with a longer chain (e.g., n-octyl) would likely increase the stability of smectic phases and raise the clearing point. mdpi.com Introducing a double bond or a chiral center into the alkyl chain could induce chiral nematic (cholesteric) or ferroelectric phases, respectively.

Modifying Core Structure: Replacing one of the phenyl rings with a different aromatic unit, such as a cyclohexyl or biphenyl (B1667301) group, would significantly alter the molecular aspect ratio and rigidity, thereby changing the mesomorphic properties. tandfonline.com

For Optoelectronic Applications (e.g., OLEDs):

Enhancing Donor-Acceptor Character: To boost properties like thermally activated delayed fluorescence (TADF), the weak electron-donating tert-butyl group could be replaced with a much stronger donor, such as a dimethylamino or carbazole (B46965) group. mdpi.comnih.gov This would create a more pronounced D-A structure, decrease the energy gap between the singlet and triplet states (ΔE_ST), and enhance luminescence efficiency. nih.gov

Increasing Rigidity: While the benzophenone core is relatively rigid, its phenyl rings can still undergo torsional motion, which can be a source of non-radiative decay. nih.gov Creating a more rigid, planarized benzophenone derivative, for example by bridging the phenyl rings to form a fluorenone-type structure, could enhance quantum yields.

Controlling Intermolecular Interactions: The steric bulk of the tert-butyl group is a valuable tool for controlling aggregation. Its size and position could be varied to fine-tune the balance between solid-state packing and electronic communication between molecules, optimizing performance in thin-film devices. researchgate.nettandfonline.com

Future Research Directions and Emerging Applications

Exploration of Novel Analogues and Hybrid Molecular Architectures

The synthesis and study of novel analogues and hybrid structures based on 4-tert-Butyl-4'-n-pentylbenzophenone are critical for fine-tuning its properties and expanding its application scope. Research in this area will likely focus on systematic modifications of the core structure to establish clear structure-property relationships.

Novel Analogues: The synthetic versatility of the benzophenone (B1666685) scaffold allows for the introduction of a wide array of functional groups. Future work could involve the synthesis of homologous series with varying alkyl chain lengths at the 4 and 4' positions to investigate the impact on liquid crystalline properties, solubility, and photophysical behavior. For instance, replacing the n-pentyl group with longer or shorter alkyl chains, or introducing branching, could significantly alter mesophase stability and transition temperatures. Similarly, substitution on the aromatic rings with electron-donating or electron-withdrawing groups can modulate the electronic properties, influencing its performance as a photoinitiator or in electronic devices.

Hybrid Molecular Architectures: A promising direction is the incorporation of the 4-tert-Butyl-4'-n-pentylbenzophenone moiety into larger, more complex molecular and supramolecular structures. This includes its use as a building block for:

Liquid Crystalline Dimers and Polymers: Covalently linking two or more 4-tert-Butyl-4'-n-pentylbenzophenone units through flexible spacers could lead to the formation of dimeric and polymeric liquid crystals with enhanced thermal stability and novel mesophase behaviors.

Dendritic Structures: Attaching multiple benzophenone units to a central core could create dendritic macromolecules with unique photophysical properties and potential applications in light-harvesting or as high-efficiency photoinitiators.

Functionalized Nanoparticles: Grafting 4-tert-Butyl-4'-n-pentylbenzophenone onto the surface of nanoparticles (e.g., silica, gold, or quantum dots) can create hybrid materials that combine the properties of the inorganic core with the photoactive and liquid crystalline nature of the organic shell. beilstein-journals.org

A summary of potential synthetic modifications and their expected impact is presented in the table below.

| Modification Type | Example | Potential Impact on Properties |

| Alkyl Chain Variation | Replacing n-pentyl with n-octyl | Altered liquid crystal phase behavior and transition temperatures |

| Aromatic Ring Substitution | Introduction of a methoxy (B1213986) group | Modified photophysical properties (e.g., absorption/emission wavelengths) |

| Hybridization | Covalent linking to a polymer backbone | Enhanced mechanical properties and processability |

Advanced Characterization Techniques for Dynamic Processes and Supramolecular Assemblies

A deeper understanding of the dynamic behavior and self-assembly of 4-tert-Butyl-4'-n-pentylbenzophenone and its derivatives is crucial for their application in advanced technologies. While conventional characterization techniques provide valuable static information, advanced methods are needed to probe dynamic processes and complex supramolecular structures.

Future research should employ a combination of experimental and computational techniques to elucidate the following:

Excited-State Dynamics: Time-resolved spectroscopic techniques, such as transient absorption spectroscopy with picosecond and sub-picosecond time resolution, can be used to investigate the photophysical properties of the singlet and triplet excited states. acs.org This is particularly important for optimizing its performance as a photoinitiator, where the efficiency of intersystem crossing and the reactivity of the triplet state are key parameters.

Molecular Conformation and Packing: Advanced X-ray diffraction techniques, including single-crystal and variable-temperature powder diffraction, can reveal detailed information about the molecular conformation (e.g., the twist angle between the phenyl rings) and the packing arrangements in the solid state. researchgate.netnih.gov This is fundamental to understanding how intermolecular interactions influence bulk properties.

Supramolecular Assembly: Techniques like small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) can be employed to study the self-assembly of 4-tert-Butyl-4'-n-pentylbenzophenone-based structures, such as micelles or nanofibers, in solution. chemrxiv.orgchemrxiv.org This is particularly relevant for applications involving templated polymerization or the formation of ordered nanostructures. chemrxiv.orgchemrxiv.org For instance, benzophenone-functionalized dipeptides have been shown to form supramolecular gel noodles that can act as templates for spatially-resolved polymerization. chemrxiv.orgchemrxiv.org

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide theoretical insights into the electronic structure, photophysical properties, and conformational landscape of the molecule, complementing experimental findings. researchgate.net

Sustainable Synthesis and Green Chemistry Approaches for Benzophenone Derivatives

The development of environmentally benign synthetic routes for 4-tert-Butyl-4'-n-pentylbenzophenone and its analogues is a critical aspect of future research, aligning with the principles of green chemistry. Traditional syntheses of benzophenones often rely on Friedel-Crafts acylation, which can involve harsh reagents, stoichiometric amounts of catalysts, and chlorinated solvents.

Future efforts should focus on:

Catalytic Acylation: The use of heterogeneous catalysts, such as zeolites or supported acids, can facilitate the acylation reaction with high selectivity and allow for easy catalyst recovery and reuse. google.com For example, an efficient method has been established for the green synthesis of 4-methoxybenzophenone (B1664615) using benzoic acid as the acylating agent catalyzed by tungstophosphoric acid supported on MCM-41. researchgate.net

Alternative Acylating Agents and Solvents: Replacing traditional acylating agents like acyl chlorides with less corrosive alternatives such as carboxylic acids or anhydrides can reduce the generation of hazardous byproducts. google.com The use of greener solvents, or even solvent-free reaction conditions, is another key area of investigation. nih.gov

One-Pot Syntheses: Developing multi-step reactions in a single pot without the isolation of intermediates can significantly improve efficiency and reduce waste. nih.gov A convenient one-pot approach to alkylcyanobiaryls has been described, which could be adapted for benzophenone synthesis. nih.gov

Visible-Light-Induced Synthesis: Exploring photocatalytic methods that utilize visible light as an energy source offers a sustainable alternative to thermally driven reactions. For instance, a direct synthesis of 4-aryl tetralones from aromatic alkenes and O₂ under visible light irradiation has been developed. rsc.org

The table below compares traditional and potential green synthesis approaches.

| Parameter | Traditional Method (e.g., Friedel-Crafts) | Potential Green Chemistry Approach |

| Catalyst | Stoichiometric AlCl₃ | Recyclable solid acid (e.g., zeolite) |

| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Greener solvents (e.g., ethanol) or solvent-free |

| Byproducts | Acidic waste streams | Water |

| Energy Input | Often requires heating | Potential for visible-light-driven reactions |

Integration into Multi-Functional Material Systems for Advanced Technologies

The unique combination of properties inherent in 4-tert-Butyl-4'-n-pentylbenzophenone makes it a prime candidate for integration into multi-functional material systems for a range of advanced technologies.

Emerging applications could include:

Photoresponsive Liquid Crystal Systems: The benzophenone core can act as a photoswitch. Upon UV irradiation, it can undergo photochemical reactions that disrupt the liquid crystalline order, leading to changes in optical properties. This could be harnessed in applications such as smart windows, optical data storage, and sensors.

Supramolecular Photoinitiators: By designing analogues that can self-assemble into well-defined nanostructures (e.g., fibers or gels), it is possible to create supramolecular photoinitiators. chemrxiv.orgchemrxiv.org These materials can localize the initiation of polymerization, allowing for the fabrication of complex, spatially-resolved polymeric structures with fine-tuned mechanical properties. chemrxiv.orgchemrxiv.org For example, benzophenone-based materials are widely used as photoinitiators for UV light-induced free radical polymerizations. chemrxiv.orgchemrxiv.org

Hybrid Organic-Inorganic Materials: As mentioned, functionalizing inorganic nanoparticles or surfaces with 4-tert-Butyl-4'-n-pentylbenzophenone can lead to hybrid materials with synergistic properties. These could find use in advanced coatings, where the benzophenone moiety acts as a UV-curable crosslinker, or in novel display technologies, where the liquid crystalline properties are modulated by the inorganic core.

Multifunctional Agents in Biomedicine: While outside the scope of traditional materials science, the benzophenone scaffold is present in various biologically active molecules. Hybrids incorporating the 4-tert-Butyl-4'-n-pentylbenzophenone structure could be explored for applications such as photodynamic therapy or as photo-crosslinkable hydrogels for tissue engineering, building on research into other multifunctional benzophenone-containing agents. nih.gov The supramolecular assembly of benzophenone alanine (B10760859) and copper has been shown to exhibit high laccase-like activity for the degradation of phenolic pollutants, demonstrating the potential for benzophenone derivatives in environmental remediation. nih.gov

The successful realization of these applications will depend on a multidisciplinary approach that combines synthetic chemistry, advanced characterization, and materials engineering to fully harness the potential of 4-tert-Butyl-4'-n-pentylbenzophenone and its future derivatives.

Q & A

Q. What are the standard synthesis routes for 4-tert-Butyl-4'-n-pentylbenzophenone, and how can reaction efficiency be optimized?

The synthesis of substituted benzophenones typically involves Friedel-Crafts acylation, where tert-butyl and n-pentyl groups are introduced via alkylation or cross-coupling reactions. For example, tert-butyl groups can be anchored using tert-butylbenzene derivatives, while n-pentyl chains may require Grignard reagents or palladium-catalyzed coupling . Optimization includes:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts acylation.

- Solvent choice : Dichloromethane or toluene for improved solubility of aromatic intermediates.

- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours to maximize yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate high-purity products .

Q. What analytical techniques are recommended for characterizing 4-tert-Butyl-4'-n-pentylbenzophenone?

Key methods include:

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for benzophenone derivatives suggest:

- Light sensitivity : UV irradiation (e.g., 365 nm) induces photodegradation; store in amber glass at -20°C .

- Thermal stability : Decomposition observed above 200°C; avoid prolonged heating during synthesis .

- Humidity control : Hygroscopicity is low, but desiccants (e.g., silica gel) are recommended for long-term storage .

Advanced Research Questions

Q. How do photophysical properties of 4-tert-Butyl-4'-n-pentylbenzophenone compare to structurally similar UV absorbers like Avobenzone?

Studies on 4-tert-Butyl-4′-methoxydibenzoylmethane (Avobenzone) reveal:

- Excited-state dynamics : Triplet-state formation via intersystem crossing (ISC) with lifetimes of ~5–10 µs, critical for UV-A absorption .

- Substituent effects : The n-pentyl chain in 4-tert-Butyl-4'-n-pentylbenzophenone may enhance lipophilicity but reduce photostability compared to methoxy groups in Avobenzone .

- Experimental validation : Use time-resolved EPR or transient absorption spectroscopy to quantify ISC efficiency .

Q. How should researchers resolve contradictions in chromatographic data (e.g., HPLC vs. GC-MS retention times)?

Discrepancies arise from:

- Matrix effects : Food or biological samples may contain interferents; employ solid-phase extraction (SPE) for cleanup .

- Column selectivity : Reverse-phase HPLC separates by polarity, while GC-MS relies on volatility. Cross-validate with standards from Aldrich/Fluka (≥98% purity) .

- Quantitative thresholds : Use internal standards (e.g., deuterated analogs) to correct recovery rates in complex matrices .

Q. What computational strategies predict the compound’s solubility and reactivity in novel solvents?

- COSMO-RS simulations : Estimate solubility parameters in ionic liquids or deep eutectic solvents .

- DFT calculations : Optimize ground- and excited-state geometries (B3LYP/6-31G*) to predict reaction pathways with electrophiles .

- MD simulations : Model diffusion coefficients in polymer matrices for controlled-release applications .

Data Contradiction Analysis

Q. Why might experimental melting points deviate from theoretical predictions?

- Polymorphism : Multiple crystalline forms can arise during recrystallization. Use differential scanning calorimetry (DSC) to identify phases .

- Impurity effects : Trace solvents (e.g., ethyl acetate) lower observed melting points. Repurify via sublimation .

- Instrument calibration : Validate with reference standards (e.g., benzoic acid) .

Methodological Best Practices

Q. How to design a photodegradation study for 4-tert-Butyl-4'-n-pentylbenzophenone?

Q. What strategies enhance reproducibility in cross-coupling reactions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.